

A Comparative Analysis of the Crystal Structures of Halogenated Aminopyridine Derivatives

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Compound of Interest

Compound Name: *3,5,6-Trifluoropyridin-2-amine*

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A detailed examination of the solid-state structures of a tetrafluorinated pyridine derivative and a dichlorinated aminopyridine, highlighting the influence of halogen substitution on intermolecular interactions and crystal packing.

This guide provides a comparative analysis of the X-ray crystal structures of two halogenated aminopyridine derivatives: 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate and 4-amino-3,5-dichloropyridine. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their solid-state properties, supported by crystallographic data and detailed experimental protocols. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of new materials, as the spatial arrangement of atoms and intermolecular interactions significantly influence their biological activity and physical properties.

Comparison of Crystallographic Data

The crystallographic data for the two compounds are summarized in the table below, providing a direct comparison of their unit cell parameters and refinement statistics.

Parameter	2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate	4-amino-3,5-dichloropyridine [1] [2] [3]
Chemical Formula	C ₁₁ H ₁₀ F ₄ N ₂ O ₂	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	278.21	163.00
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pna2 ₁
a (Å)	6.8588 (1)	13.304 (2)
b (Å)	Not specified in abstract	12.911 (2)
c (Å)	Not specified in abstract	3.8636 (7)
α (°)	90	90
β (°)	Not specified in abstract	90
γ (°)	90	90
Volume (Å ³)	Not specified in abstract	663.64 (19)
Z	Not specified in abstract	4
Temperature (K)	Not specified in abstract	296
Radiation Type	Mo Kα	Mo Kα
R-factor	Not specified in abstract	0.031
Key Intermolecular Interactions	N-H…O hydrogen bonds, C-H…F contacts, C-H…π contacts	[4] N-H…N hydrogen bonds, offset π-π stacking, halogen-π interactions

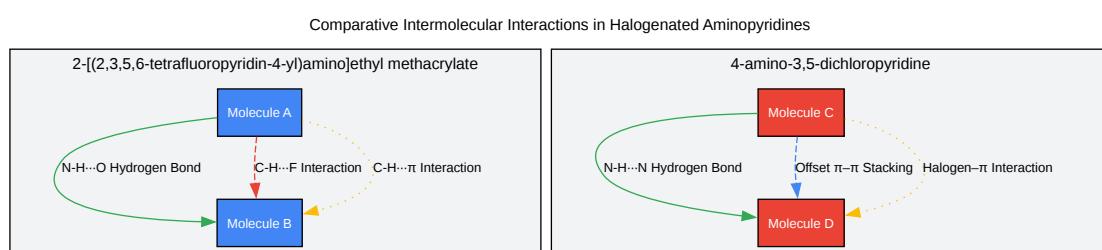
Structural Insights and Visualization

The substitution pattern of fluorine versus chlorine atoms on the pyridine ring, as well as the different substituents on the amino group, leads to distinct intermolecular interactions that govern the crystal packing of these two molecules.

In the case of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the crystal structure is characterized by N-H \cdots O hydrogen bonds that link the molecules into chains.[4] These chains are further interconnected by C-H \cdots F and C-H \cdots π contacts. Hirshfeld surface analysis revealed that F \cdots H/H \cdots F interactions are the most significant contributors to the surface contacts (35.6%).[4]

Conversely, the crystal structure of 4-amino-3,5-dichloropyridine is dominated by strong N-H \cdots N hydrogen bonds, which form supramolecular chains.[1][2] These chains are then linked by offset π - π stacking and halogen- π interactions.[1][2] Hirshfeld surface analysis for this compound indicated that Cl \cdots H/H \cdots Cl contacts (40.1%) are the most prominent intermolecular interactions.[1][2]

The following diagram illustrates the key differences in the intermolecular interactions that stabilize the crystal lattices of these two compounds.



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Caption: A diagram illustrating the different primary intermolecular interactions in the two compared aminopyridine derivatives.

Experimental Protocols

Synthesis and Crystallization

2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: 2-[(Perfluoropyridin-4-yl)amino]ethan-1-ol was synthesized according to a known method. In a 500 ml round-bottom flask, 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol (13.4 g, 62.3 mmol), trimethylamine (10.7 ml, 77.2 mmol), and diethyl ether (300 ml) were combined. The solution was stirred under a nitrogen atmosphere at 273–278 K for 15 minutes. Methacryloyl chloride was then added, and the reaction proceeded to yield the title compound. Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent.

4-amino-3,5-dichloropyridine: 4-amino-3,5-dichloropyridine (0.04075 mg) was dissolved in 20 ml of water and heated over a water bath for 20 minutes at 353 K.[1][2][5] The solution was then allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction formed after several days.[1][2][5]

X-ray Diffraction and Structure Refinement

2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate: X-ray diffraction data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved and refined using standard crystallographic software. N-bound H atoms were refined freely, while C-bound H atoms were positioned geometrically and refined as riding atoms.

4-amino-3,5-dichloropyridine: Data collection was performed on a Bruker APEXII CCD diffractometer using Mo K α radiation.[2][3] The crystal data, data collection, and structure refinement details are summarized in the publication.[1][2][3] The structure was solved with SHELXT and refined with SHELXL.[2][3] Hydrogen atoms were treated with a mixture of independent and constrained refinement.[2][3] The final R-factor was 0.031 for observed reflections.[2][3]

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